Luseogliflozin
Overview
Description
Luseogliflozin, marketed under the trade name Lusefi, is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It is a highly selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, which works by reducing blood glucose levels through the inhibition of glucose reabsorption in the kidneys . This compound was approved for use in Japan in 2014 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of luseogliflozin involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a thio-D-glucitol derivative, followed by various chemical reactions to introduce the necessary functional groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of high-purity starting materials, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Luseogliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Scientific Research Applications
Luseogliflozin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies investigating the properties and mechanisms of SGLT2 inhibitors.
Biology: Research on this compound helps to understand its effects on glucose metabolism and renal function.
Medicine: Clinical studies focus on its efficacy and safety in managing type 2 diabetes mellitus, as well as its potential benefits in reducing cardiovascular and renal complications.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Luseogliflozin exerts its effects by inhibiting the sodium-glucose cotransporter-2 (SGLT2) in the proximal convoluted tubule of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine and a subsequent reduction in blood glucose levels. The molecular target of this compound is the SGLT2 protein, and the pathway involved includes the modulation of renal glucose handling .
Comparison with Similar Compounds
- Dapagliflozin
- Canagliflozin
- Empagliflozin
- Ipragliflozin
- Tofogliflozin
Luseogliflozin stands out due to its favorable pharmacokinetic profile and clinical benefits in managing type 2 diabetes mellitus.
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3/t19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSOLWOTCHFFBK-ZQGJOIPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237921 | |
Record name | Luseogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898537-18-3 | |
Record name | Luseogliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898537-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luseogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898537183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luseogliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12214 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Luseogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUSEOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C596HWF74Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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